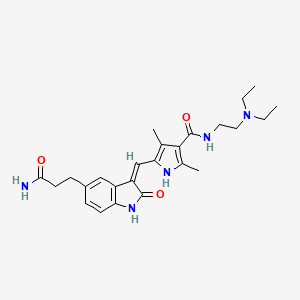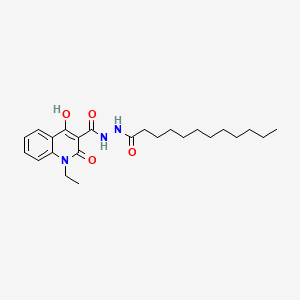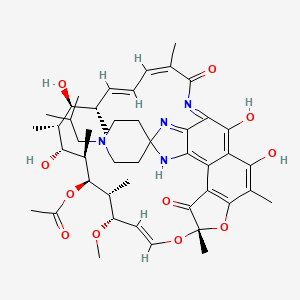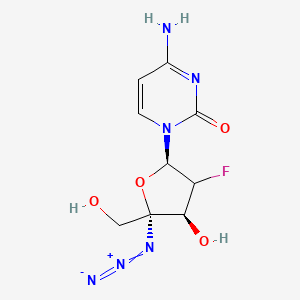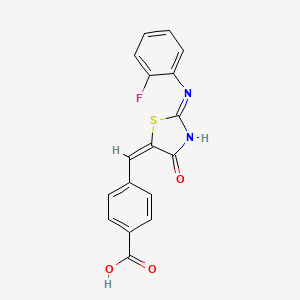![molecular formula C24H37N3O4 B10855122 (2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)
(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLN-1474 is a small-molecule selective inhibitor of the integrin alpha v beta 1. It is currently being developed for the treatment of nonalcoholic steatohepatitis with liver fibrosis. This compound has shown promise in preclinical studies by selectively blocking the integrin alpha v beta 1-mediated activation of transforming growth factor-beta, thereby reducing liver fibrosis .
Méthodes De Préparation
The specific synthetic routes and reaction conditions for PLN-1474 are not publicly disclosed. it is known that the compound is developed through a collaboration between Pliant Therapeutics and Novartis. The industrial production methods are likely proprietary and involve advanced organic synthesis techniques to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
PLN-1474 undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor. It is known to significantly reduce hepatic levels of phosphorylated SMAD3 and SMAD3, hepatic collagen gene expression, and hepatic hydroxyproline concentration in mouse models of liver fibrosis . The compound is stable under various storage conditions, including -20°C for up to one month and -80°C for up to six months .
Applications De Recherche Scientifique
PLN-1474 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in studies related to liver fibrosis and cirrhosis. The compound has demonstrated compelling preclinical evidence in models of nonalcoholic steatohepatitis and liver fibrosis, making it a valuable tool for investigating the mechanisms of these diseases and developing potential treatments .
Mécanisme D'action
PLN-1474 exerts its effects by selectively inhibiting the integrin alpha v beta 1. This inhibition blocks the activation of transforming growth factor-beta, a key regulator of hepatic fibrosis. By preventing the activation of transforming growth factor-beta, PLN-1474 reduces the scarring of the liver and the progression of fibrosis . This mechanism of action is unique compared to other nonalcoholic steatohepatitis treatments that target earlier metabolic stages of the disease .
Comparaison Avec Des Composés Similaires
PLN-1474 is unique in its selective inhibition of the integrin alpha v beta 1. Similar compounds include other integrin inhibitors such as PLN-74809, which targets both integrin alpha v beta 1 and integrin alpha v beta 6. PLN-74809 is also being developed by Pliant Therapeutics for the treatment of idiopathic pulmonary fibrosis and primary sclerosing cholangitis . The specificity of PLN-1474 for integrin alpha v beta 1 makes it particularly effective in targeting liver fibrosis associated with nonalcoholic steatohepatitis .
Propriétés
Formule moléculaire |
C24H37N3O4 |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid |
InChI |
InChI=1S/C24H37N3O4/c1-24(13-16-31-17-14-24)23(30)27-20(22(28)29)10-6-4-2-3-5-9-19-12-11-18-8-7-15-25-21(18)26-19/h11-12,20H,2-10,13-17H2,1H3,(H,25,26)(H,27,30)(H,28,29)/t20-/m0/s1 |
Clé InChI |
GELVLHVQVRSFAY-FQEVSTJZSA-N |
SMILES isomérique |
CC1(CCOCC1)C(=O)N[C@@H](CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |
SMILES canonique |
CC1(CCOCC1)C(=O)NC(CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



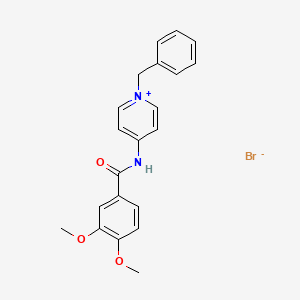
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)
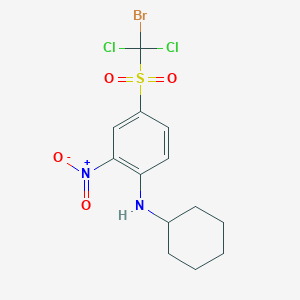
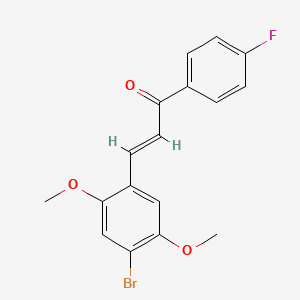
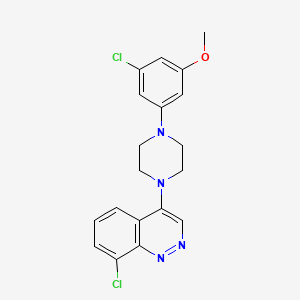
![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)
